2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide
CAS No.:
Cat. No.: VC16281305
Molecular Formula: C25H25N3O4S2
Molecular Weight: 495.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25N3O4S2 |
|---|---|
| Molecular Weight | 495.6 g/mol |
| IUPAC Name | 2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H25N3O4S2/c1-15-9-10-19(31-2)18(12-15)26-21(29)14-33-25-27-23-22(17-7-3-4-8-20(17)34-23)24(30)28(25)13-16-6-5-11-32-16/h5-6,9-12H,3-4,7-8,13-14H2,1-2H3,(H,26,29) |
| Standard InChI Key | COLOTLTUOUKLHC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5 |
Introduction
The compound 2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule featuring a multifaceted structure that includes a thiophene moiety and a pyrimidine derivative. This compound belongs to the class of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
Structural Overview
-
Molecular Formula: The molecular formula for this compound is not explicitly provided in the available literature, but it can be inferred from its structural components. It includes a pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine core, a furylmethyl group, and an N-(2-methoxy-5-methylphenyl)acetamide moiety.
-
Functional Groups: The compound contains multiple functional groups, including a thiophene ring, a pyrimidine ring, a furyl group, and an acetamide group. These functional groups contribute to its potential rigidity and stability.
Synthesis and Characterization
The synthesis of such complex molecules typically involves multi-step synthetic routes. Common approaches include the condensation of appropriate precursors through reactions such as nucleophilic substitution or condensation reactions. The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of synthesized compounds.
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| Mass Spectrometry | Molecular weight determination and structural verification |
Potential Biological Activities
Compounds within the thieno[2,3-d]pyrimidine class have been investigated for their biological activities, including anticancer and antimicrobial effects. The mechanism of action for these compounds often involves interactions with biological targets such as enzymes or receptors involved in disease processes.
Research Findings and Future Directions
While specific research findings on 2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]-N-(2-methoxy-5-methylphenyl)acetamide are not detailed in the available literature, compounds with similar structures have shown promise in medicinal chemistry. Future studies could focus on evaluating its therapeutic potential, particularly in areas where thieno[2,3-d]pyrimidine derivatives have shown efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume